1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C28H31FN6O3 and its molecular weight is 518.593. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s suggested that the compound has promising neuroprotective and anti-inflammatory properties . The compound might interact with proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammation .
Mode of Action
The compound’s mode of action is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It’s suggested that the compound exhibits significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It’s suggested to inhibit ER stress and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum, while the NF-kB pathway plays a crucial role in immune and inflammatory responses.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with various enzymes and proteins, including acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system . The nature of these interactions often involves binding to active residues of proteins such as ATF4 and NF-kB .
Cellular Effects
In cellular models, compounds similar to 1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione have demonstrated significant anti-neuroinflammatory properties. They have been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These compounds also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
Similar compounds have been observed to exert their effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Molecular docking studies have shown that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
Similar compounds have shown promising results in in-vitro models
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors
Properties
IUPAC Name |
1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN6O3/c1-3-35-26-25(20(2)30-35)34(28(38)33(27(26)37)14-13-21-7-5-4-6-8-21)19-24(36)32-17-15-31(16-18-32)23-11-9-22(29)10-12-23/h4-12H,3,13-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUXSIVYNSKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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